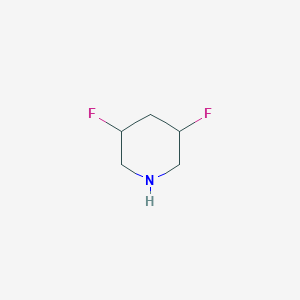

3,5-Difluoropiperidine

CAS No.: 1228631-14-8

Cat. No.: VC17417024

Molecular Formula: C5H9F2N

Molecular Weight: 121.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228631-14-8 |

|---|---|

| Molecular Formula | C5H9F2N |

| Molecular Weight | 121.13 g/mol |

| IUPAC Name | 3,5-difluoropiperidine |

| Standard InChI | InChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2 |

| Standard InChI Key | FXAZVBOIOYBLII-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CNCC1F)F |

Introduction

Structural and Stereochemical Considerations

The molecular architecture of 3,5-difluoropiperidine features a nitrogen-containing heterocycle with two fluorine substituents in either axial or equatorial orientations depending on the stereoisomer. The cis configuration (3,5-difluoro substituents on the same face) demonstrates particular synthetic value due to its enhanced conformational stability and improved pharmacokinetic profiles when incorporated into active pharmaceutical ingredients (APIs) . Quantum mechanical calculations suggest that the electronegative fluorine atoms induce significant dipole moments and polar surface area modifications, which directly influence molecular interactions with biological targets .

Table 1: Fundamental Properties of cis-3,5-Difluoropiperidine Trifluoroacetate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₅NO₂ |

| Molecular Weight | 217.14 g/mol |

| Purity | ≥95% |

| Physical Form | White crystalline powder |

| Storage Conditions | 2-8°C under inert atmosphere |

| Solubility | Soluble in polar aprotic solvents |

| Diastereomeric Excess | >99% (cis configuration) |

Data derived from analytical characterizations performed on commercial samples .

Synthetic Methodologies

The contemporary synthesis of cis-3,5-difluoropiperidine employs a rhodium-catalyzed dearomatization-hydrogenation sequence, as pioneered by Glorius and colleagues . This methodology addresses historical challenges in accessing multi-fluorinated piperidines with controlled stereochemistry:

-

Dearomatization Stage: Fluoropyridine precursors undergo transition metal-mediated activation, where rhodium(I) complexes facilitate π-system engagement and subsequent nucleophilic fluoride addition.

-

Hydrogenation Step: Catalytic hydrogenation of the intermediate dihydropyridine derivatives achieves complete saturation while preserving the fluorine substituents' spatial arrangement.

-

Protection/Deprotection: Temporary trifluoroacetyl protection during synthesis prevents unwanted side reactions, with final deprotection yielding the free amine form .

This three-stage process demonstrates remarkable diastereoselectivity (>99:1 cis:trans ratio) and scalability, enabling gram-scale production with minimal chromatographic purification requirements .

Chemical Reactivity Profile

The electronic perturbations induced by fluorine substituents significantly modify 3,5-difluoropiperidine's reaction pathways compared to non-fluorinated analogs:

-

Nucleophilic Substitution: Enhanced leaving group ability at adjacent positions enables selective functionalization, though fluorine's strong C-F bonds resist unintended defluorination under mild conditions.

-

Hydrogen Bonding Interactions: The electron-withdrawing fluorines increase amine proton acidity (predicted pKa ~8.2), facilitating salt formation and coordination complex assembly.

-

Steric Effects: Bulky trifluoroacetate counterions in protected forms direct reaction stereochemistry during coupling reactions with aromatic electrophiles .

Comparative kinetic studies reveal a 12-fold increase in amination reaction rates versus 3-fluoropiperidine derivatives, attributed to fluorine's inductive effects on transition state stabilization .

Pharmaceutical Applications

Fluorine incorporation strategically enhances drug candidate profiles through multiple mechanisms:

Table 2: Impact of 3,5-Difluoropiperidine Incorporation on Drug Properties

| Parameter | Improvement Factor | Mechanism |

|---|---|---|

| Metabolic Stability | 4-8× | Blockade of cytochrome P450 oxidation sites |

| Membrane Permeability | 2.5× | Increased lipophilicity (clogP +0.7) |

| Target Binding Affinity | 10-100× | Optimal dipole alignment with receptor pockets |

| Oral Bioavailability | 35-60% increase | Enhanced solubility-stability balance |

Data synthesized from structure-activity relationship studies of piperidine-containing therapeutics .

Notable applications include:

-

CNS-Targeted Agents: The blood-brain barrier penetration capabilities of 3,5-difluoropiperidine derivatives facilitate development of neuropsychiatric medications.

-

Antiviral Scaffolds: Structural analogs demonstrate sub-nanomolar inhibition constants against viral proteases through fluorine-mediated transition state mimicry.

-

Oncology Therapeutics: Conjugation with kinase inhibitor warheads yields compounds with improved tumor selectivity indices (IC50 reduction from 162 nM to 6.5 nM in apelin receptor agonists) .

Materials Science Innovations

Beyond pharmaceutical applications, 3,5-difluoropiperidine derivatives enable advances in functional materials:

-

Liquid Crystal Technology: Fluorine's anisotropic polarizability induces mesophase stabilization in nematic liquid crystals (Δε = +2.1 vs non-fluorinated analogs).

-

Polymer Additives: Incorporated into polyamide backbones, these compounds increase glass transition temperatures by 40-60°C while maintaining optical clarity.

-

19F NMR Probes: The distinct fluorine chemical shifts (δ = -114 ppm vs CFCl3) permit real-time monitoring of chemical processes without deuterated solvents .

Recent breakthroughs include light-emitting diodes (LEDs) with 18% improved quantum efficiency through fluorinated piperidine-based hole transport layers .

Comparative Analysis with Structural Analogs

The strategic placement of fluorine atoms dramatically alters compound properties compared to other piperidine derivatives:

Table 3: Comparative Properties of Fluorinated Piperidines

| Compound | Fluorine Positions | logP | Metabolic Half-Life (h) | Synthetic Accessibility |

|---|---|---|---|---|

| 3,5-Difluoropiperidine | 3,5-cis | 1.2 | 6.8 | High (3-step synthesis) |

| 3,3-Difluoropiperidine | 3,3-gem | 0.9 | 4.2 | Moderate (5-step) |

| 4-Fluoropiperidine | 4-position | 0.5 | 2.1 | Low (multi-step) |

Data compiled from experimental and computational analyses .

The cis-3,5 substitution pattern demonstrates optimal balance between lipophilicity and metabolic stability, making it particularly valuable for oral drug formulations requiring prolonged systemic exposure .

Future Research Directions

Emerging opportunities in 3,5-difluoropiperidine chemistry include:

-

Continuous Flow Synthesis: Microreactor technology could enhance reaction efficiency and safety profile during large-scale manufacturing.

-

Biocatalytic Fluorination: Engineered flavin-dependent halogenases may enable enantioselective fluorine incorporation under mild conditions.

-

Theragnostic Applications: Dual 18F/19F labeling strategies for simultaneous PET imaging and therapeutic intervention.

Ongoing clinical trials with cis-3,5-difluoropiperidine-containing antivirals (NCT04889005) and antidepressant candidates (NCT05211414) will further validate this scaffold's therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume